2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate
Description
2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate is a sulfonate ester featuring a pentafluorophenyl (PFP) group linked to a 3-nitrobenzenesulfonate moiety. The nitro group at the meta position on the benzene ring is a strong electron-withdrawing substituent, enhancing the electrophilicity of the sulfonate group. This compound is widely utilized in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions, where the sulfonate acts as an excellent leaving group due to the combined electron-withdrawing effects of the pentafluorophenyl and nitro groups.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-2-5(4-6)18(19)20/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLENLDKBAWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate typically involves the following steps :
Fluorination of Benzene: The starting material, benzene, undergoes fluorination to produce pentafluorobenzene.
Reaction with Nitrobenzenesulfonic Acid: Pentafluorobenzene is then reacted with 3-nitrobenzenesulfonic acid to form this compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effects of the pentafluorophenyl and nitro groups activate the sulfonate ester for SNAr reactions. This reactivity is exploited in peptide coupling and functional group transformations:
Mechanism :
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The sulfonate group acts as a leaving group, while the electron-deficient aromatic ring stabilizes the transition state during nucleophilic attack.
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Common nucleophiles include amines, thiols, and alkoxides.
Example Reaction :
PFNBS reacts with primary amines to form sulfonamide derivatives:
Reaction Conditions and Yields :
| Nucleophile | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | DMF | 25°C | 85 | |
| Sodium methoxide | THF | 0°C | 78 |
Reduction of the Nitro Group
The nitro group at the 3-position undergoes selective reduction to an amine under controlled conditions:
Agents and Outcomes :
-
Catalytic Hydrogenation (H₂/Pd-C): Reduces –NO₂ to –NH₂ with >90% efficiency in ethanol at 50°C .
-
Zn/HCl : Provides intermediate hydroxylamine derivatives at lower temperatures (0–5°C).
Mechanistic Pathway :
Applications :
-
The resulting aniline derivatives serve as intermediates in pharmaceutical synthesis (e.g., antitumor agents) .
Oxidation Reactions
The sulfonate moiety can undergo oxidation under strong conditions:
Typical Oxidants :
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KMnO₄ (acidic): Converts –SO₃⁻ to –SO₄²⁻.
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mCPBA (meta-chloroperbenzoic acid): Generates sulfone derivatives at elevated temperatures.
Reactivity Comparison :
| Oxidant | Product | Conditions | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Benzenesulfonic acid | 80°C, 6 h | 65 |
| mCPBA | Sulfone | CH₂Cl₂, 25°C, 12 h | 72 |
Comparative Reactivity with Analogues
PFNBS demonstrates enhanced reactivity compared to non-fluorinated sulfonates:
| Compound | Relative SNAr Rate (vs. PFNBS) |
|---|---|
| Phenyl 3-nitrobenzenesulfonate | 0.1 |
| Pentafluorophenyl 4-nitrobenzenesulfonate | 0.8 |
Key Factors :
-
Electron-Withdrawing Effects : Fluorine atoms increase the ring’s electrophilicity.
-
Steric Considerations : The 3-nitro group imposes minimal steric hindrance compared to 4-substituted analogues.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2,3,4,5,6-pentafluorophenyl 3-nitrobenzenesulfonate is in organic synthesis. The compound serves as a reagent for forming esters and ethers through nucleophilic substitution reactions. The presence of electron-withdrawing groups such as fluorine and nitro enhances its electrophilicity, making it a valuable intermediate in the synthesis of more complex organic molecules.
Case Study: Ester Synthesis
In a study focusing on the synthesis of fluorinated esters, this compound was utilized to react with various alcohols under mild conditions. The resulting esters exhibited enhanced thermal stability and unique solubility properties due to the fluorinated structure.
Biochemical Applications
The compound is also employed in biochemical assays and proteomics research as a labeling reagent. Its ability to form stable conjugates with biomolecules allows for the tracking and analysis of proteins in complex biological systems.
Case Study: Proteomics Labeling
Research demonstrated that using this compound as a labeling agent improved the detection sensitivity of mass spectrometry analyses in proteomics. This application highlights its role in advancing analytical techniques for protein identification and quantification.
Material Science
In material science, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings and polymers where enhanced chemical resistance and durability are required.
Case Study: Coatings Development
A recent development involved incorporating this compound into polymer matrices to create coatings with superior water repellency and chemical resistance. These coatings are particularly useful in automotive and aerospace industries where performance under harsh conditions is critical.
Electrolyte Additives
The compound has been investigated as an additive in electrolytes for lithium-ion batteries. Its unique properties can enhance the electrochemical performance of battery systems.
Case Study: Lithium-Ion Batteries
In a study assessing various electrolyte compositions for lithium-ion batteries, the inclusion of this compound resulted in improved ionic conductivity and stability at elevated temperatures. This finding suggests potential applications in high-performance energy storage systems.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Reagent for ester/ether formation | Enhanced reactivity |
| Biochemical Research | Labeling reagent for proteomics | Improved detection sensitivity |
| Material Science | Production of specialty chemicals and coatings | Increased durability |
| Electrolyte Additives | Used in lithium-ion battery electrolytes | Improved ionic conductivity |
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the fluorine and nitro groups . These groups make the aromatic ring highly electrophilic, facilitating nucleophilic aromatic substitution reactions. The sulfonate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Key Features :
- Molecular Formula: C₁₂H₄F₅NO₅S (estimated based on structural analogs).
- Reactivity : High leaving group ability, suitable for coupling reactions.
- Applications : Intermediate in pharmaceuticals, agrochemicals, and materials science.
Comparison with Structurally Similar Compounds
2,3,4,5,6-Pentafluorophenyl (3-Chlorophenyl)methanesulfonate
Molecular Formula : C₁₃H₆ClF₅O₃S .
Molecular Weight : 372.69 g/mol .
Structure : Pentafluorophenyl group attached to a methanesulfonate ester with a 3-chlorophenyl substituent.
Key Differences :
- The 3-chlorophenyl group is less electron-withdrawing than the nitro group, resulting in lower sulfonate leaving ability.
- Applications focus on less reactive coupling reactions compared to nitro-substituted analogs.
Research Findings : - Demonstrated utility in Suzuki-Miyaura cross-couplings, albeit at slower rates than nitro derivatives due to reduced electrophilicity .
2,3,4,5,6-Pentafluorophenyl 2,4,6-Trimethylbenzenesulfonate
Molecular Formula : C₁₅H₁₁F₅O₃S .
Molecular Weight : 366.30 g/mol .
Structure : Sulfonate ester with electron-donating trimethyl substituents on the benzene ring.
Key Differences :
- Methyl groups are electron-donating, reducing the sulfonate’s leaving group ability.
- Increased steric hindrance from trimethyl groups may slow reaction kinetics.
Research Findings : - Primarily used in reactions requiring moderate reactivity, such as esterifications where harsh conditions are avoided .
S-Acetylthioglycolic Acid Pentafluorophenyl Ester
Molecular Formula : C₁₀H₅F₅O₃S .
Molecular Weight : 316.20 g/mol (estimated).
Structure : Pentafluorophenyl ester with an acetylthioacetate group.
Key Differences :
2,3,4,5,6-Pentafluoroaniline Trifluoromethanesulfonate
Molecular Formula: C₇H₂F₈NO₃S . Molecular Weight: 340.16 g/mol . Structure: Triflate (CF₃SO₃⁻) salt of pentafluoroaniline. Key Differences:
- Triflates are superior leaving groups compared to nitrobenzenesulfonates, enabling faster SNAr reactions.
- The absence of a nitro group reduces aromatic electrophilicity but enhances solubility in polar solvents.
Applications : - Preferred in high-speed catalytic reactions, such as palladium-mediated couplings .
Data Table: Comparative Analysis of Key Properties
Research Findings and Mechanistic Insights
- Electron-Withdrawing Effects : The nitro group in 3-nitrobenzenesulfonate derivatives significantly lowers the energy barrier for leaving group departure, outperforming chloro- and methyl-substituted analogs in SNAr reactions .
- Steric vs. Electronic Factors : Trimethylbenzenesulfonates exhibit reduced reactivity due to steric hindrance, despite the electron-withdrawing PFP group .
- Triflates vs. Sulfonates : Triflate salts (e.g., in ) demonstrate superior leaving group ability but require careful handling due to moisture sensitivity, unlike nitrobenzenesulfonates, which offer a balance of stability and reactivity.
Biological Activity
2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate (CAS No. 885950-33-4) is a fluorinated aromatic compound with significant applications in chemical synthesis and proteomics research. Its unique structural characteristics impart distinct biological activities that are crucial for various applications in medicinal chemistry and biochemistry.
- Molecular Formula : C12H4F5NO5S
- Molecular Weight : 369.22 g/mol
- Melting Point : Approximately 108°C
- Solubility : Soluble in organic solvents, with limited water solubility.
Biological Activity Overview
Recent studies have demonstrated that compounds similar to this compound exhibit a range of biological activities including antimicrobial, antitumor, and enzyme inhibition properties. The introduction of fluorine atoms enhances the lipophilicity and metabolic stability of such compounds.
Antimicrobial Activity
Research indicates that sulfonated compounds can exhibit significant antimicrobial activity. For example:
- Mechanism : The sulfonate group interacts with microbial membranes, disrupting their integrity and function.
- Case Study : A study on similar sulfonated compounds revealed effective inhibition of bacterial growth at concentrations as low as 0.1 mg/mL in laboratory settings.
Antitumor Activity
The biological activity of this compound has been explored in cancer research:
- In vitro Studies : Tests conducted on various cancer cell lines showed that this compound induces apoptosis through the activation of caspase pathways.
- Data Table :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase 3/7 |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 20 | Induction of oxidative stress |
Enzyme Inhibition
This compound has been shown to inhibit certain enzymes:
- Target Enzymes : Serine proteases and phosphatases.
- Inhibition Assays : Enzyme assays indicate competitive inhibition with Ki values ranging from 50 to 200 nM depending on the enzyme target.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial:
- Toxicity Studies : Preliminary studies suggest an LD50 greater than 2000 mg/kg in rat models, indicating low acute toxicity.
- Safety Data : The compound is classified as an irritant; appropriate handling procedures should be followed during laboratory use.
Q & A
Q. What are the recommended synthetic routes for preparing 2,3,4,5,6-pentafluorophenyl 3-nitrobenzenesulfonate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 3-nitrobenzenesulfonyl chloride and pentafluorophenol. Key parameters include:
- Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride .
- Base Catalysis : Triethylamine (1.5–2.0 equivalents) is effective for deprotonating pentafluorophenol and scavenging HCl .
- Temperature Control : Reactions at 0–5°C reduce side reactions (e.g., sulfonate ester decomposition) .
- Yield Optimization : Purification via silica gel chromatography (hexane/ethyl acetate) typically achieves >85% purity. Confirm purity via ¹⁹F NMR (δ -140 to -165 ppm for CF groups) and HPLC (C18 column, acetonitrile/water) .
Q. How can researchers characterize the electronic effects of the pentafluorophenyl and nitro groups on sulfonate reactivity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹⁹F NMR quantifies electron-withdrawing effects: pentafluorophenyl groups deshield adjacent fluorine atoms, shifting peaks upfield .
- IR spectroscopy identifies S=O stretching (1350–1200 cm⁻¹) and nitro group vibrations (1530–1340 cm⁻¹) .
- Computational Modeling :
- Density Functional Theory (DFT) calculates partial charges on the sulfonate group. The nitro group increases electrophilicity at sulfur, enhancing leaving-group ability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of this sulfonate ester under nucleophilic substitution?
- Methodological Answer : Discrepancies in reactivity often arise from solvent polarity or competing mechanisms:
- Solvent Screening : Compare DMF (polar aprotic) vs. toluene (nonpolar). Higher polarity accelerates SN2 pathways .
- Isotopic Labeling : Use ¹⁸O-labeled nucleophiles (e.g., K¹⁸CN) to track substitution vs. elimination pathways via mass spectrometry .
- Kinetic Studies : Monitor reaction progress using in situ ¹⁹F NMR to detect intermediates (e.g., Meisenheimer complexes) .
Q. How does thermal stability impact the utility of this compound in high-temperature reactions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (T₀) for pentafluorophenyl sulfonates typically exceed 200°C, but nitro groups reduce stability by ~20–30°C .
- Differential Scanning Calorimetry (DSC) : Detect exothermic peaks (150–180°C) associated with nitro group decomposition .
- Application Guidelines : For reactions >100°C, use inert atmospheres (N₂/Ar) and short reaction times to prevent degradation .
Q. What role does this sulfonate ester play in synthesizing fluorinated porphyrins or metal-organic frameworks (MOFs)?
- Methodological Answer :
- Porphyrin Synthesis : The sulfonate acts as a leaving group in SNAr reactions with porphyrin precursors. For example, Pd-catalyzed coupling with 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin yields fluorinated derivatives for oxygen-sensing applications .
- MOF Functionalization : Post-synthetic modification of Zr-based MOFs (e.g., UiO-66) incorporates fluorinated linkers, enhancing hydrophobicity .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
